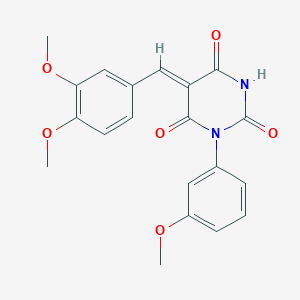![molecular formula C21H17BrN2O3 B5916488 2-bromo-N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916488.png)
2-bromo-N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide, also known as BRD 7552, is a chemical compound that has been extensively studied in scientific research. It is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a key role in the regulation of gene expression. BET proteins have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. The development of BRD 7552 as a potential therapeutic agent has generated significant interest in the scientific community.
作用机制
2-bromo-N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide 7552 binds to the bromodomains of BET proteins, preventing them from interacting with acetylated histones and other transcriptional co-activators. This disrupts the recruitment of RNA polymerase II and other transcriptional machinery, resulting in the downregulation of gene expression. In addition, this compound 7552 has been shown to induce apoptosis in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
This compound 7552 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits the expression of genes involved in cell proliferation, survival, and angiogenesis, while inducing the expression of genes involved in apoptosis and differentiation. In addition, this compound 7552 has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. It also has the potential to regulate the immune system by modulating the function of T cells and other immune cells.
实验室实验的优点和局限性
One of the main advantages of 2-bromo-N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide 7552 is its specificity for BET proteins, which allows for targeted inhibition of gene expression. This makes it a potentially powerful tool for studying the role of BET proteins in various biological processes. However, like any chemical compound, this compound 7552 has limitations. It can be toxic to cells at high concentrations, and its effects may be influenced by factors such as cell type and culture conditions. In addition, further research is needed to fully understand the potential off-target effects of this compound 7552 and its long-term safety.
未来方向
There are several potential future directions for research on 2-bromo-N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide 7552. One area of interest is the development of more potent and selective BET inhibitors, which could have even greater therapeutic potential. Another area of research is the identification of biomarkers that can predict response to BET inhibitors, which could help to guide patient selection in clinical trials. Finally, there is a need for further research on the long-term safety and potential side effects of BET inhibitors, particularly in the context of chronic diseases like cancer.
合成方法
The synthesis of 2-bromo-N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide 7552 involves several steps, starting with the reaction of 2-bromo-4'-methoxyacetophenone with 2-furylboronic acid in the presence of a palladium catalyst to yield 2-bromo-4'-methoxychalcone. This intermediate is then reacted with 3-methylphenyl isocyanate and triethylamine to form the corresponding urea derivative. Finally, the product is treated with acetic anhydride and pyridine to form the desired compound, this compound 7552.
科学研究应用
2-bromo-N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide 7552 has been extensively studied in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, this compound 7552 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their effectiveness. Other areas of research where this compound 7552 has shown promise include inflammation, cardiovascular disease, and neurological disorders.
属性
IUPAC Name |
2-bromo-N-[(E)-1-(furan-2-yl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c1-14-6-4-7-15(12-14)23-21(26)19(13-16-8-5-11-27-16)24-20(25)17-9-2-3-10-18(17)22/h2-13H,1H3,(H,23,26)(H,24,25)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISOXYPQYWBNJY-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5916410.png)
![N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-methylbenzamide](/img/structure/B5916417.png)
![4-(4-chlorobenzyl)-N-[1-(4-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5916427.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916431.png)
![N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B5916436.png)
![4-(4-chlorobenzyl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5916440.png)
![N-{4-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5916443.png)
![2,2,2-trifluoro-N-{4-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5916451.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5916467.png)
![2,2,2-trifluoro-N-(4-{N-[hydroxy(diphenyl)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5916475.png)
![2-bromo-N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916479.png)
![N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5916483.png)
![4-chloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916496.png)